molecular formula C21H22NP B13389205 1-Diphenylphosphanyl-1-phenylpropan-2-amine

1-Diphenylphosphanyl-1-phenylpropan-2-amine

Cat. No.: B13389205
M. Wt: 319.4 g/mol
InChI Key: JWZAIGGNEGTDMG-UHFFFAOYSA-N
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Description

(1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include an amino group and a diphenylphosphine moiety attached to a phenylpropyl backbone. The chiral nature of this compound makes it valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a diphenylphosphine precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can modify the amino group or the phosphine moiety.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine can yield phosphine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products.

    Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and other biological processes that are sensitive to stereochemistry.

    Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine exerts its effects involves its interaction with molecular targets such as enzymes or metal centers in catalytic reactions. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the outcome of the reaction. The pathways involved often include the formation of intermediate complexes that facilitate the desired transformation.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-(2-Methylamino-1-phenylpropyl)diphenylphosphine
  • (1S,2S)-(2-Hydroxy-1-phenylpropyl)diphenylphosphine
  • (1S,2S)-(2-Phenyl-1-phenylpropyl)diphenylphosphine

Uniqueness

What sets (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine apart from similar compounds is its specific combination of an amino group and a diphenylphosphine moiety, which provides unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial.

Biological Activity

1-Diphenylphosphanyl-1-phenylpropan-2-amine, also known as (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine, is a compound with significant potential in biological applications due to its unique structural features. This compound has garnered attention for its role in asymmetric catalysis and its potential biological activities.

Molecular Characteristics

  • Molecular Formula : C21H22NP
  • Molecular Weight : Approximately 319.38 g/mol
  • Melting Point : 100-107 °C
  • Boiling Point : ~450 °C at 760 mmHg
  • Solubility : Moderate in organic solvents

The compound features a diphenylphosphino group attached to a phenylpropan-2-amine structure, which is crucial for its biological activity and catalytic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The phosphine moiety can form stable complexes with transition metals, which enhances its catalytic activity in biochemical reactions. Additionally, the amine group may participate in hydrogen bonding, further facilitating interactions with biological molecules.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells. Research has shown that similar compounds demonstrate promising anticancer activities, suggesting that this compound could be effective in cancer treatment protocols .

Asymmetric Catalysis

The compound plays a vital role in asymmetric catalysis, particularly in the synthesis of chiral drugs. Its chiral arrangement allows for selective binding to substrates, leading to high yields and enantioselectivity in chemical reactions. This property is essential in the pharmaceutical industry for developing drugs with specific desired effects .

Interaction Studies

Interaction studies reveal that this compound can engage with various enzymes and proteins, indicating its versatility in biochemical applications. The ability to act as an enzyme mimetic further enhances its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity on breast cancer cells
Asymmetric CatalysisHigh enantioselectivity in chemical reactions
Enzyme InteractionEffective as an enzyme mimetic

Case Study: Anticancer Activity

A study investigating the anticancer properties of structurally similar compounds found that modifications to the molecular structure could enhance therapeutic efficacy while reducing side effects. This suggests that further exploration into the derivatives of this compound could yield compounds with improved biological activity against various cancer types .

Case Study: Asymmetric Synthesis

Research into asymmetric hydrogenation processes utilizing this compound has demonstrated its effectiveness in producing enantio-enriched alcohols from ketones with high conversion rates and enantiomeric excess. For instance, a catalyst system incorporating this ligand resulted in up to 98% conversion during hydrogenation reactions .

Properties

IUPAC Name

1-diphenylphosphanyl-1-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZAIGGNEGTDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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